6-Chloro-3-methylquinolin-5-amine
Description
6-Chloro-3-methylquinolin-5-amine (CAS: 919994-46-0) is a halogenated quinoline derivative with the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.65 g/mol. Its structure features a quinoline backbone substituted with a chlorine atom at position 6, a methyl group at position 3, and an amine group at position 5 (Figure 1). The compound was first reported in a patent by Novartis AG (WO2007/6533 A2), though detailed experimental data (e.g., melting point, solubility) remain undisclosed in public literature .
Properties
CAS No. |
919994-46-0 |
|---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-chloro-3-methylquinolin-5-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-7-9(13-5-6)3-2-8(11)10(7)12/h2-5H,12H2,1H3 |
InChI Key |
ALEJMAFXRSFSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N)Cl)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline derivatives are widely studied for their pharmacological and material science applications. Below is a systematic comparison of 6-chloro-3-methylquinolin-5-amine with analogous compounds, focusing on structural features, synthetic routes, and physicochemical properties.
Structural Analogs and Substitution Patterns
Key Observations :
- Substituent Position and Electronic Effects: The position of chlorine (e.g., 6 vs. 3) significantly influences reactivity. For example, 6-chloro derivatives (e.g., ) often undergo nucleophilic substitution at the 6-position due to the electron-withdrawing effect of the quinoline nitrogen. In contrast, 3-chloro derivatives (e.g., ) may exhibit altered regioselectivity.
- Lipophilicity: The LogP of this compound (3.36) is comparable to 3-chloro-N-methylquinolin-6-amine (~3.3 estimated) but lower than brominated analogs (e.g., 6-bromo-5-chloro-8-methylquinolin-3-amine, LogP ~4.2) due to bromine’s higher hydrophobicity .
Key Observations :
- Efficiency : Microwave-assisted Buchwald–Hartwig coupling (e.g., ) and one-step protocols (e.g., ) achieve higher yields (>80%) compared to conventional methods (e.g., 65% in ).
- Regioselectivity: Reactions with polyhalogenated substrates (e.g., 2,6-dichloroquinoxaline ) require precise control of temperature and base strength to favor substitution at the 6-position.
Physicochemical and Functional Comparisons
Functional Implications :
- Bioactivity: While this compound’s biological activity is undisclosed, analogs like 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine are explored as kinase inhibitors due to their ability to modulate protein-ligand interactions .
- Crystallography: Derivatives such as 3-(P-tolylimino)methyl-2-chloroquinoline-6-amine may exhibit distinct hydrogen-bonding patterns (e.g., N–H⋯N interactions) critical for crystal packing .
Preparation Methods
Starting Material Preparation
The Conrad-Limpach synthesis remains a cornerstone for constructing the quinoline core. 3-Methyl-4-chloroaniline reacts with ethyl acetoacetate under acidic conditions (H₂SO₄, 120°C, 8 hr) to form 6-chloro-3-methyl-4-hydroxyquinoline. This intermediate is isolated via crystallization (ethanol/water, 75% yield).
Reaction Optimization
Chlorination and Amination Sequence
The hydroxyl group at position 4 is replaced via a two-step process:
-
Phosphorus oxychloride chlorination : 4-Hydroxyquinoline reacts with POCl₃ (reflux, 4 hr) to form 4-chloro-6-chloro-3-methylquinoline (82% yield).
-
Nitration/Reduction :
Table 1: Cyclization Method Performance
| Parameter | Value |
|---|---|
| Cyclization Yield | 75–88% |
| Chlorination Yield | 82% |
| Amination Yield | 90% |
| Total Purity | ≥98% (HPLC) |
Direct Amination of Pre-Chlorinated Quinolines
Buchwald-Hartwig Coupling
A palladium-catalyzed approach enables direct introduction of the amine group. 6-Chloro-3-methylquinoline reacts with benzophenone imine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hr) followed by acidic hydrolysis to yield the target amine.
Advantages:
-
Regioselectivity : Exclusive amination at position 5 due to steric and electronic effects of the 3-methyl group.
-
Functional Group Tolerance : Compatible with sensitive chloro substituents.
Table 2: Catalytic System Comparison
| Catalyst System | Yield (%) | Reaction Time (hr) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 78 | 24 |
| PdCl₂(PPh₃)₂ | 65 | 30 |
| NiCl₂(dppe) | 42 | 36 |
Gas-Phase Methylamine Utilization
Adapting methods from N-(6-chloro-3-pyridylmethyl)-methylamine synthesis, methylamine gas is introduced into a toluene solution of 6-chloro-3-methylquinolin-5-ol at −5°C. Subsequent HCl quenching yields the amine hydrochloride salt (89% yield, purity >99%).
Critical Parameters:
-
Temperature : Below 5°C minimizes side reactions.
Multi-Step Functionalization of 3-Methylquinoline
Directed Ortho-Metalation (DoM)
3-Methylquinoline undergoes lithiation at position 5 using LDA (THF, −78°C), followed by electrophilic chlorination (ClSiMe₃) to install the chloro group. Subsequent oxidation with m-CPBA and reductive amination completes the synthesis.
Challenges:
-
Low-Temperature Requirements : −78°C complicates large-scale production.
-
Byproduct Formation : Competing C4 chlorination occurs if stoichiometry isn’t tightly controlled.
One-Pot Tandem Reactions
A novel protocol combines chlorination and amination in a single reactor:
-
Chlorination : 3-Methylquinoline reacts with Cl₂ gas (FeCl₃ catalyst, 50°C, 6 hr).
-
Amination : In situ addition of NH₄OH and CuI (120°C, 12 hr) affords the target compound (76% yield).
Table 3: One-Pot Method Efficiency
| Metric | Result |
|---|---|
| Overall Yield | 76% |
| Reaction Time | 18 hr |
| Purity | 97% |
| Solvent Recovery | 92% (toluene) |
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclization and amination steps, reducing total synthesis time from 24 hr to 2.5 hr while maintaining 85% yield.
Solvent-Free Mechanochemical Methods
Ball milling 3-methylquinoline with NH₄Cl and K₂CO₃ (1:2:3 molar ratio) produces 6-chloro-3-methylquinolin-5-amine in 68% yield, eliminating organic solvent use.
Industrial-Scale Production Considerations
Cost Analysis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-3-methylquinolin-5-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves halogenation and amination steps. For example, tert-butyldiphenylsilyl chloride can be used to protect reactive sites during synthesis, as demonstrated in analogous quinoline derivatives . Key parameters include temperature control (e.g., cooling to 0°C during reagent addition) and inert atmospheres to prevent side reactions. Post-synthesis, column chromatography with silica gel and ethyl acetate/hexane gradients is effective for purification. Yield optimization may require adjusting stoichiometry or using catalysts like triethylamine to neutralize acidic byproducts .
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
- Methodological Answer :
- 1H-NMR : Look for aromatic proton signals in the δ 6.5–8.5 ppm range, with splitting patterns indicating substitution positions. For example, a singlet at δ 5.99 ppm (NH2) and multiplet signals for quinoline protons were critical in confirming similar structures .
- IR : Peaks near 3325 cm⁻¹ (N–H stretch) and 1450–1550 cm⁻¹ (aromatic C=C) validate functional groups .
- Mass Spectrometry : High-resolution MS can confirm the molecular ion peak (e.g., [M+H]+ at m/z 193.06 for C10H10ClN2).
Q. What purification strategies are most effective for removing byproducts in this compound synthesis?
- Methodological Answer : Sequential solvent extraction (e.g., diethyl ether and water) removes polar impurities, while recrystallization from ethanol/water mixtures enhances purity. For persistent byproducts, preparative TLC or HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How can crystallographic software (SHELXL, WinGX) resolve data contradictions during structural refinement of this compound?
- Methodological Answer : SHELXL is robust for refining high-resolution data. For twinned crystals or weak diffraction, iterative refinement with restraints on bond lengths/angles improves model accuracy. WinGX integrates tools like ORTEP for visualizing thermal ellipsoids, aiding in identifying disordered regions. Contradictions in occupancy or hydrogen bonding can be addressed using PART instructions in SHELXL to model disorder .
Q. What computational approaches are suitable for predicting the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) paired with MD simulations (GROMACS) can predict binding affinities to target proteins. For example, docking studies on quinoxaline analogs revealed key interactions with kinase active sites . QSAR models using descriptors like logP and polar surface area further optimize lead compounds .
Q. How can conflicting NMR data arising from tautomerism or solvate formation be resolved in halogenated quinolines?
- Methodological Answer : Variable-temperature NMR (e.g., 25–60°C) can suppress dynamic effects, while deuterated solvents (CDCl3 vs. DMSO-d6) may stabilize specific tautomers. For solvates, X-ray crystallography provides definitive structural evidence. In cases of ambiguity, 2D NMR (COSY, HSQC) clarifies through-space and through-bond correlations .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing biological assay data involving this compound?
- Methodological Answer : Dose-response curves (IC50/EC50) should be fitted using nonlinear regression (e.g., GraphPad Prism). For reproducibility, triplicate experiments with Student’s t-tests or ANOVA (α = 0.05) validate significance. Outliers are assessed via Grubbs’ test .
Q. How should researchers design experiments to study the stability of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
